molecular formula C12H12BrNO4S B3011967 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1448060-60-3

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B3011967
CAS No.: 1448060-60-3
M. Wt: 346.2
InChI Key: RFVIEZYXTCWHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is an organic compound that features a bromine atom, a furan ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like pyridine.

    Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the sulfonamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: De-brominated benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The furan ring and sulfonamide group can participate in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide: Similar structure but with the furan ring attached at a different position.

    2-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the bromine atom.

Uniqueness

2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a furan ring, which can impart distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, while the furan ring can engage in π-π interactions, making this compound versatile for various applications.

Properties

IUPAC Name

2-bromo-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVIEZYXTCWHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=COC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.